molecular formula C12H16N2O2S3 B2714750 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 946356-37-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2714750
CAS RN: 946356-37-2
M. Wt: 316.45
InChI Key: WVVJWFOGGXBGKD-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, also known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTS is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Sulfonamides in Drug Development and Therapeutic Applications

Sulfonamides have been extensively studied for their pharmacological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. Their structural diversity and ability to interact with various biological targets make them valuable in the development of new therapeutic agents. Sulfonamides, including derivatives like N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, are explored for their potential in treating diseases and conditions ranging from infections to cancer due to their broad spectrum of biological activities (Zhao et al., 2018).

Role in Environmental and Water Treatment Processes

Sulfonamides' environmental impact and their transformation in water treatment processes have gained attention. The abiotic transformation of sulfonamides, including their degradation and removal from water sources, is crucial for mitigating their ecological and human health impacts. Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of sulfonamides, reducing their toxicity and environmental persistence (Li et al., 2021).

Implications for Human and Veterinary Medicine

Sulfonamides' applications in human and veterinary medicine are well-documented, including their use as antimicrobial agents, in treating bacterial infections, and their potential in combating resistant bacterial strains. Their role in livestock agriculture, as growth promoters and feed efficiency improvers, underscores their significance in food production and safety sectors. However, concerns over sulfonamides' environmental presence and resistance development necessitate ongoing research into their safe and effective use (Tangerman, 2009).

Advanced Therapeutic Potential

The exploration of sulfonamides, including N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, in advanced therapies such as cancer treatment and their role as enzyme inhibitors or receptor antagonists is an area of active research. These compounds' ability to target specific cellular processes and pathways offers promising avenues for developing novel treatments for a range of diseases, further highlighting the importance of sulfonamides in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S3/c1-14(2)11(10-5-7-17-9-10)8-13-19(15,16)12-4-3-6-18-12/h3-7,9,11,13H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVJWFOGGXBGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

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